4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride
Overview
Description
4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H5BrClNO2S .
Molecular Structure Analysis
The molecular structure of 4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride can be found in various chemical databases .Scientific Research Applications
Synthesis and Spasmolytic Activity
A study by Rasool et al. (2020) focused on the synthesis of novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid. These compounds demonstrated significant spasmolytic effects, with one compound showing exceptional spasmolytic activity. Additionally, the study explored the structural and electronic properties of these compounds using density functional theory (DFT) calculations (Rasool et al., 2020).
Heterocyclic Syntheses from o-Halogeno-Acids
Ames and Ribeiro (1975) researched the reactions of 3-bromothiophen-2- and 4-bromothiophen-3-carboxylic acids with carbanions, leading to various condensation products. Their work provided routes to synthesize thienopyranones and thienopyridinones, offering valuable insights into heterocyclic chemistry (Ames & Ribeiro, 1975).
Development of Basic Esters
Grant, Seemann, and Winthrop (1956) synthesized β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, including the conversion of the 5-bromo-acid to the 5-amino-acid. This research contributed to the broader understanding of basic esters in chemical synthesis (Grant, Seemann, & Winthrop, 1956).
Direct Bromination of Ethyl5-Alkylthiophene-2-carboxylates
Taydakov and Krasnoselskiy (2010) developed a method for the bromination of thiophene-2-carboxylic acids, which involved direct bromination of ethyl 5-alkylthiophene-2-carboxylates. This method was noteworthy for its selectivity and high yields, contributing to the field of organic synthesis (Taydakov & Krasnoselskiy, 2010).
properties
IUPAC Name |
4-amino-5-bromothiophene-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S.ClH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHHDVESSACRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)Br)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743785 | |
Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride | |
CAS RN |
89499-50-3 | |
Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.